

Technical Profile: 2,6-Diphenylcyclohexanone

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Compound of Interest

Compound Name: 2,6-Diphenylcyclohexanone

CAS No.: 37904-84-0

Cat. No.: B1595425

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Molecular Weight & Synthetic Methodology Guide

Executive Summary

2,6-Diphenylcyclohexanone (CAS: 893-67-4) is a sterically crowded, diaryl-substituted cycloalkanone utilized as a high-value scaffold in the synthesis of liquid crystals, photo-responsive materials, and pharmacologically active heterocyclic compounds.

Unlike its unsaturated analog (2,6-dibenzylidenecyclohexanone), **2,6-diphenylcyclohexanone** possesses phenyl rings directly bonded to the

-carbons of the cyclohexyl ring. This structural distinction is critical for researchers, as it dictates the molecule's stereochemical behavior and synthetic utility. This guide details the physicochemical profile, validated synthetic protocols via Pd-catalyzed arylation, and the stereochemical dynamics essential for precise application in drug development and material science.

Part 1: Physicochemical Profile

The precise molecular weight and physical constants are fundamental for stoichiometry and analytical characterization.

Table 1: Core Chemical Specifications

Property	Value	Notes
IUPAC Name	2,6-Diphenylcyclohexan-1-one	
Molecular Formula		
Molecular Weight	250.34 g/mol	Average mass
Monoisotopic Mass	250.1358 Da	For High-Res MS (HRMS)
CAS Registry Number	893-67-4	
Physical State	White to off-white crystalline solid	
Melting Point	120–122 °C (cis-isomer)	Varies by stereoisomeric purity
Solubility	Soluble in CHCl ₃ , DCM, THF, Toluene	Poorly soluble in water/hexane



Critical Distinction: Do not confuse this molecule with 2,6-dibenzylidenecyclohexanone (

*, MW: 274.36), which is the product of a standard aldol condensation. **2,6-Diphenylcyclohexanone** is the saturated ring analog with direct aryl attachment.*

Part 2: Synthetic Pathways & Mechanism

The Challenge of Direct Synthesis

Classical alkylation of cyclohexanone with phenyl halides is chemically difficult due to the low reactivity of unactivated aryl halides toward enolates under standard conditions. The modern, authoritative method utilizes Palladium-Catalyzed

-Arylation, a breakthrough protocol developed to overcome these kinetic barriers.

Protocol: Pd-Catalyzed -Arylation of Cyclohexanone

This protocol ensures the direct installation of phenyl groups at the C2 and C6 positions.

Reagents:

- Substrate: Cyclohexanone (1.0 equiv)
- Aryl Source: Bromobenzene (2.2 equiv)
- Catalyst:
(1–2 mol%)
- Ligand: Electron-rich phosphine (e.g.,
or BINAP) or N-heterocyclic carbene (NHC).
- Base: Sodium tert-butoxide (
) (2.5 equiv)
- Solvent: Toluene or THF (anhydrous)

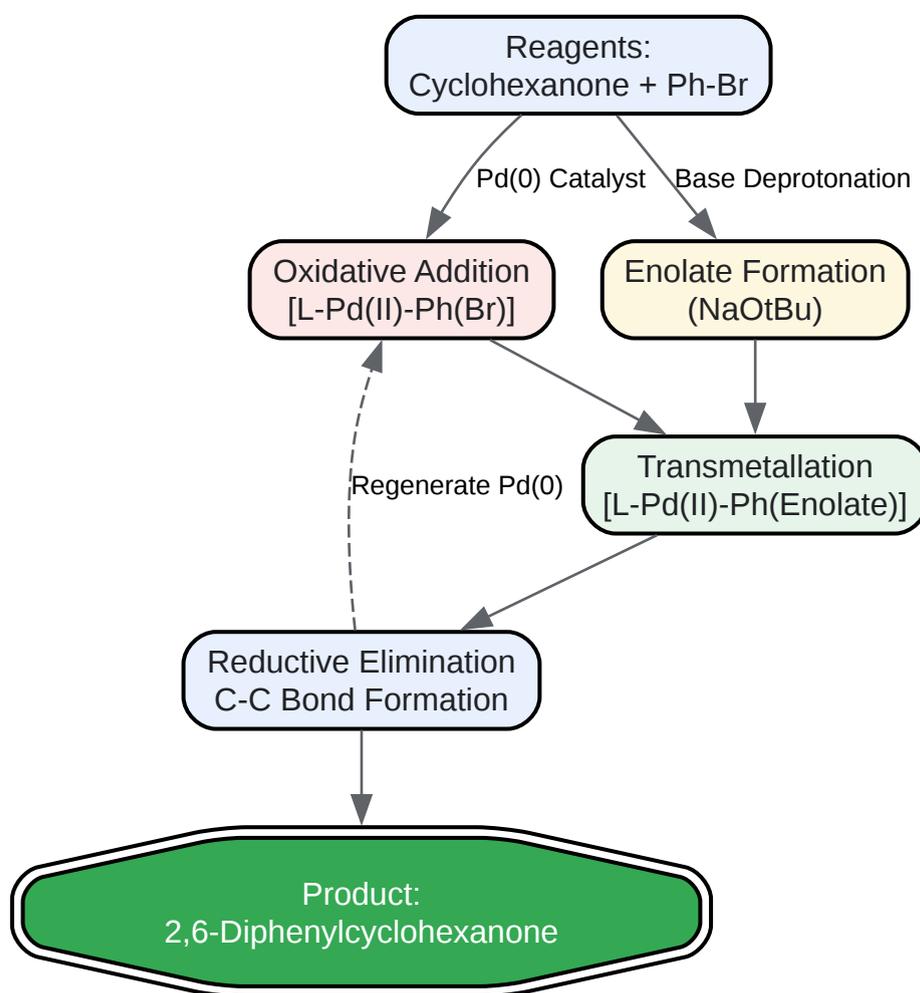
Step-by-Step Workflow:

- Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon.
- Catalyst Pre-mix: Charge the vessel with
, Ligand, and
. Add anhydrous Toluene.
- Addition: Add Cyclohexanone and Bromobenzene via syringe.
- Heating: Heat the mixture to 80–100 °C. The base generates the enolate in situ, which undergoes transmetalation with the oxidative addition complex (Ph-Pd-Br).
- Monitoring: Monitor via GC-MS for the disappearance of the mono-arylated intermediate (2-phenylcyclohexanone).

- Workup: Quench with saturated NaHCO_3 solution, extract with ethyl acetate, and dry over MgSO_4 .
- Purification: Recrystallize from ethanol/ether to isolate the thermodynamically stable cis isomer.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Enolate Binding" step that dictates the reaction success.



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Caption: Figure 1. Catalytic cycle for the Pd-mediated

-arylation.[1][2] The cycle repeats twice to achieve 2,6-disubstitution.

Part 3: Stereochemical Dynamics

For researchers in drug development, the stereochemistry of **2,6-diphenylcyclohexanone** is non-trivial. The molecule exists as two diastereomers:

- Cis-isomer (Meso):
 - Conformation: The chair conformation allows both phenyl groups to adopt the equatorial position.
 - Stability: This is the thermodynamic product. The 1,3-diequatorial arrangement minimizes 1,3-diaxial interactions.
 - Symmetry: Possesses a plane of symmetry (), making it optically inactive (meso).
- Trans-isomer (Racemic):
 - Conformation: One phenyl is equatorial, and the other is axial.
 - Stability: Higher energy due to the steric strain of the axial phenyl group.
 - Chirality: Exists as a pair of enantiomers (and).

Experimental Implication: Under the basic conditions of the synthesis (NaOtBu), the reaction mixture undergoes equilibration via enolization. The system naturally funnels toward the cis-isomer (diequatorial) as the major product. If the trans isomer is required, kinetic control or specific photochemical isomerization techniques are necessary.

Part 4: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.

Table 2: Diagnostic Spectral Data

Technique	Signal	Structural Assignment
NMR (CDCl ₃)	7.1–7.4 ppm (m, 10H)	Aromatic protons (Phenyl rings)
3.6–3.8 ppm (dd, 2H)	Benzylic protons (H-2, H-6). The coupling constant () reveals stereochemistry (vs).	
1.8–2.4 ppm (m, 6H)	Cyclohexyl methylene protons	
NMR	~210 ppm	Carbonyl (). Confirm absence of aldehyde peaks.
IR Spectroscopy	~1705–1710 cm ⁻¹	Strong stretch (Saturated ketone).
MS (EI/ESI)	m/z 250.1	Molecular ion peak.

Validation Check: If the IR spectrum shows a peak at ~1660 cm⁻¹ (conjugated ketone), your sample is contaminated with the unsaturated intermediate or the dibenzylidene analog.

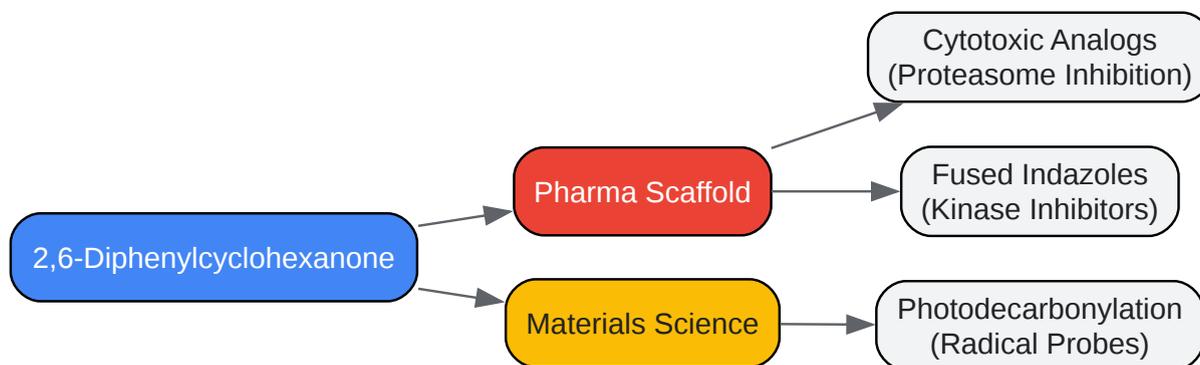
Part 5: Applications in Drug Discovery & Materials Pharmacophore Scaffold

2,6-Diphenylcyclohexanone serves as a lipophilic, rigid scaffold.

- Cytotoxicity: Derivatives function as non-enolisable analogs of curcumin, exhibiting cytotoxic activity against specific tumor cell lines by inhibiting the proteasome or inducing apoptosis.
- Heterocycle Synthesis: The ketone functionality allows for condensation with hydrazines or hydroxylamines to form fused indazoles or isoxazoles, which are common motifs in kinase inhibitors.

Photochemical Decarbonylation

Upon UV irradiation, **2,6-diphenylcyclohexanone** undergoes Type I cleavage (Norrish Type I) followed by decarbonylation to yield 1,2-diphenylcyclopentane. This reaction is used to study radical pair dynamics in solvent cages.



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Caption: Figure 2. Downstream applications in medicinal chemistry and physical organic research.

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